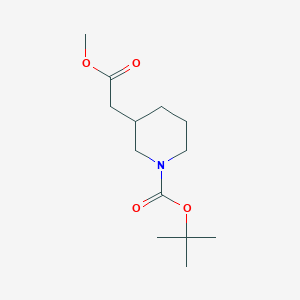

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYQWISIPUWRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662850 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691876-16-1 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Detailed Synthetic Routes

Alkylation Route Using 2-Methoxy-2-oxoethyl Chloride

- Reaction : tert-Butyl piperidine-1-carboxylate is reacted with 2-methoxy-2-oxoethyl chloride in the presence of a base such as triethylamine.

- Mechanism : Nucleophilic substitution at the 3-position of the piperidine ring.

- Conditions : Typically carried out in polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) under inert atmosphere.

- Outcome : Formation of this compound with moderate to good yields.

Enantioselective Synthesis and Optical Resolution

- Chiral Resolution : The racemic mixture obtained from alkylation can be resolved using chiral auxiliaries or enzymatic methods.

- Patent Method (US11254641B2) : Describes a multi-step process involving:

- Step 1: Optical resolution of a precursor compound to obtain an optically active intermediate.

- Step 2: Base-mediated transformation to a key intermediate.

- Step 3: Reaction with di-tert-butyl dicarbonate to introduce the Boc protecting group.

- Step 4: Racemization of the undesired enantiomer to recycle and improve overall yield.

- Bases Used : Sodium hydroxide, ammonium hydroxide, potassium hydroxide, or lithium hydroxide.

- Solvents : Water, dichloromethane, toluene, ethyl acetate, methyl ethyl ketone, or mixtures.

- Temperature : Mild conditions, generally 20–40 °C, preferably 25–35 °C.

- Advantages : Industrial scalability, high purity, and high yield of optically active product.

Alternative Route via Reductive Amination

- Starting Material : tert-Butyl 4-aminopiperidine-1-carboxylate.

- Reaction : Reductive amination with methyl 2-oxoacetate or related esters in the presence of reducing agents.

- Outcome : Introduction of the 2-methoxy-2-oxoethyl substituent on the piperidine ring nitrogen or carbon.

- Notes : This method is more common for related derivatives such as tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate but provides insight into functionalization strategies.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | tert-Butyl piperidine-1-carboxylate, 2-methoxy-2-oxoethyl chloride, triethylamine | DCM, THF | 0–25 | 50–75 | Polar aprotic solvents improve nucleophilicity |

| Optical Resolution | Chiral resolving agents or enzymatic catalysts | Water, DCM, toluene, EtOAc | 20–40 | >85 (ee) | Recycling of unwanted enantiomer increases yield |

| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., NaOH) | Ethyl acetate, MEK | 25–35 | 80–90 | Protects piperidine nitrogen |

Purification and Characterization

- Purification : Silica gel column chromatography or recrystallization to achieve >95% purity.

- Characterization Techniques :

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for purity and molecular weight verification.

- Optical rotation measurements to confirm enantiomeric excess.

- X-ray crystallography for stereochemical and conformational analysis when applicable.

Research Findings and Industrial Relevance

- The patented preparation method (US11254641B2) demonstrates the ability to produce large quantities of highly pure optically active this compound using commercially available reagents and solvents, making it suitable for pharmaceutical manufacturing.

- Recycling of the undesired enantiomer via racemization significantly improves overall yield and cost-effectiveness.

- The Boc protecting group is critical for selective functionalization and stability during subsequent synthetic transformations.

- The compound serves as a versatile intermediate for the synthesis of optically active drugs and bioactive molecules.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation with 2-methoxy-2-oxoethyl chloride | tert-Butyl piperidine-1-carboxylate, 2-methoxy-2-oxoethyl chloride, triethylamine | DCM or THF, 0–25 °C | Straightforward, moderate yield | Requires base, moderate stereocontrol |

| Enantioselective synthesis with optical resolution | Chiral resolving agents, bases (NaOH, KOH), di-tert-butyl dicarbonate | 20–40 °C, aqueous/organic solvents | High enantiomeric purity, scalable | Multi-step, requires chiral agents |

| Reductive amination (related derivatives) | tert-Butyl 4-aminopiperidine-1-carboxylate, methyl 2-oxoacetate, reducing agent | Polar aprotic solvents, mild temp | Versatile for related compounds | Less direct for target compound |

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidation products may include carboxylic acids, aldehydes, or ketones.

Reduction: Reduction products can include alcohols or amines.

Substitution: Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry Applications

Synthesis of Complex Molecules

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate serves as a crucial building block in organic synthesis. It is used to create more complex molecular architectures, which are essential for developing new materials and pharmaceuticals. The compound's structure allows it to participate in various chemical reactions, including:

- Esterification : The compound can undergo esterification reactions, forming esters that are useful in various applications.

- Nucleophilic Substitution : It acts as a nucleophile in reactions with electrophiles, enabling the formation of diverse organic compounds.

Biological Research Applications

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition mechanisms. Its structural features allow it to interact with specific enzymes, providing insights into their functions and potential therapeutic targets.

Receptor Binding Studies

The compound can act as a probe to investigate interactions between small molecules and biological receptors. This capability is vital for understanding drug-receptor interactions and designing new therapeutic agents.

Medicinal Chemistry Applications

Drug Development Potential

this compound has shown promise in drug discovery. Its derivatives may exhibit significant biological activity, making them candidates for developing new medications targeting various diseases. Notably:

- Antioxidant Properties : Compounds with similar structures often demonstrate the ability to scavenge free radicals, contributing to their therapeutic potential against oxidative stress-related diseases.

- Neuroprotective Effects : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, indicating potential applications in treating neurodegenerative disorders.

Industrial Applications

In the chemical industry, this compound is employed in synthesizing various industrial chemicals and polymers. Its versatility makes it a valuable intermediate for producing agrochemicals and fine chemicals.

Case Study 1: Synthesis of Bioactive Compounds

A research study demonstrated the use of this compound as an intermediate in synthesizing bioactive compounds with antimicrobial properties. The study highlighted its effectiveness in creating derivatives that exhibited significant inhibition against pathogenic bacteria.

Case Study 2: Drug Design and Development

In another study focused on drug design, researchers explored the potential of this compound in developing novel therapeutic agents targeting cancer cells. The findings indicated that specific derivatives showed promising cytotoxic effects against various cancer cell lines.

Mechanism of Action

The mechanism by which tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved vary depending on the biological system and the specific derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Key Findings

Ring Size and Reactivity :

- Azetidine analogues (e.g., 4p, 4q) exhibit lower yields (43–65%) compared to piperidine derivatives (e.g., 56–97% in ), likely due to azetidine's smaller ring size increasing steric strain during substitution reactions .

- Piperidine-based compounds (e.g., tert-butyl 3-(4-fluorostyryl)piperidine-1-carboxylate) are more synthetically tractable for functionalization at the 3-position, enabling diverse applications in medicinal chemistry .

Substituent Effects :

- Electron-Withdrawing Groups : The 2-methoxy-2-oxoethyl group enhances electrophilicity, facilitating nucleophilic attacks (e.g., hydrolysis to carboxylic acids). In contrast, chloro analogues (e.g., 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate) are more reactive toward amines or alcohols .

- Aromatic Substituents : Styryl or indole groups (e.g., 4p) improve π-π stacking interactions in bioactive molecules, enhancing binding to biological targets .

Synthetic Methodologies: Base/Catalyst Systems: Azetidine derivatives (e.g., 4p–4r) are synthesized using DBU or K₂CO₃ under mild conditions, whereas piperidine analogues (e.g., tert-butyl 3-formylpiperidine-1-carboxylate) often require palladium catalysts or organolithium reagents for cross-coupling . Protection Strategies: Boc protection is universally employed for nitrogen, but deprotection conditions vary. For example, azetidine derivatives may require harsher acids due to ring strain .

Physicochemical Properties :

- Solubility : Piperidine derivatives with hydrophobic substituents (e.g., styryl groups) exhibit lower aqueous solubility compared to ester-bearing analogues (e.g., 2-methoxy-2-oxoethyl) .

- Thermal Stability : Crystalline derivatives (e.g., tert-butyl 3-(2,4,5-trifluorostyryl)piperidine-1-carboxylate, m.p. 86–87°C) are more stable than oily counterparts, influencing storage and handling protocols .

Biological Activity

Chemical Identity

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound with the molecular formula and a molecular weight of approximately 257.33 g/mol. It is recognized for its potential applications in medicinal chemistry and biological research.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily involves its role as an enzyme substrate. It has been studied for its interactions with various biological targets, including enzymes that are crucial in metabolic pathways. The compound is utilized in research to explore enzyme mechanisms, particularly in the context of drug development and therapeutic applications .

Applications in Research and Medicine

This compound serves multiple roles in scientific research:

- Enzyme Mechanisms : It is used to study the kinetics and mechanisms of enzymatic reactions.

- Drug Development : As a precursor for synthesizing biologically active molecules, it holds promise in developing new therapeutic agents .

- Neuropharmacology : Its derivatives have been evaluated for neuroprotective properties, particularly concerning neurodegenerative diseases like Alzheimer's disease .

1. Neuroprotective Studies

Recent studies have highlighted the neuroprotective potential of compounds related to this compound. For instance, derivatives have shown low cytotoxicity against neuroblastoma cell lines, indicating their safety profile for potential therapeutic use .

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| Derivative 1 | >300 | SH-SY5Y (human neuroblastoma) |

| Derivative 2 | >800 | Neuro-2a (murine neuroblastoma) |

2. Enzyme Inhibition Studies

Research has demonstrated that certain derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. These findings suggest that modifications to the piperidine structure can enhance inhibitory potency, making them suitable candidates for further development as AChE/BChE inhibitors .

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| Compound A | 75% at 50 μM | 60% at 50 μM |

| Compound B | 80% at 50 μM | 70% at 50 μM |

Q & A

Basic Research Questions

What are the typical synthetic routes for tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate?

The compound is synthesized via multi-step protocols. A common approach involves reacting 1-Boc-3-piperidone with ethyl trifluoroacetate under basic conditions (e.g., triethylamine in dichloromethane) to introduce functional groups. Subsequent steps may include alkylation or nucleophilic substitution to attach the methoxy-oxoethyl side chain . Key parameters include:

- Solvent selection : Dichloromethane or THF for optimal solubility.

- Temperature control : Reactions often proceed at 0–25°C to minimize side products.

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis .

Which analytical methods are critical for characterizing this compound?

Routine characterization employs:

- NMR spectroscopy : To confirm structural integrity (e.g., integration of tert-butyl protons at δ ~1.4 ppm and methoxy groups at δ ~3.6 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 286.37) .

- HPLC : Assess purity (>95% by area normalization) under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

What common chemical reactions does this compound undergo?

Reactivity is dominated by its ester and Boc-protected amine:

- Hydrolysis : Methoxy-oxoethyl groups hydrolyze under acidic/basic conditions to carboxylic acids.

- Reduction : Sodium borohydride reduces ketones to alcohols.

- Deprotection : Boc groups are removed with TFA or HCl to expose amines for further functionalization .

Advanced Research Questions

How can reaction conditions be optimized for higher yields in scaled synthesis?

Optimization involves:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate esterification.

- Solvent polarity adjustment : Switch to DMF for improved nucleophilicity in substitution reactions.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and byproducts .

Data Table : Yield comparison under varying conditions:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional heating | 65 | 92 |

| Microwave-assisted | 85 | 97 |

How should researchers address discrepancies in reported biological activity data?

Contradictions (e.g., varying enzyme inhibition IC₅₀ values) arise from:

- Assay variability : Standardize protocols (e.g., consistent buffer pH, temperature).

- Compound purity : Validate via HPLC-MS to exclude impurities affecting results.

- Cross-validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What experimental designs are recommended for studying biological activity?

- Target selection : Prioritize enzymes/receptors with structural homology to known piperidine-based targets (e.g., kinases, GPCRs).

- Dose-response curves : Test 0.1–100 μM ranges to establish potency (EC₅₀/IC₅₀).

- Metabolic stability assays : Use liver microsomes to assess degradation rates .

How can interaction studies with biological targets be structured?

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) for receptor-ligand interactions.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Molecular docking : Use software like AutoDock to predict binding poses, guided by crystallographic data from SHELX-refined structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.